molecular formula C12H18N4O3S B2610754 1-ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea CAS No. 2034239-03-5

1-ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea

Cat. No.: B2610754
CAS No.: 2034239-03-5
M. Wt: 298.36
InChI Key: BIYLTCNQEFOVBH-UHFFFAOYSA-N
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Description

1-Ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea is a heterocyclic compound featuring a benzothiadiazole dioxide core linked to a urea moiety via an ethyl spacer. The benzothiadiazole dioxide group confers electron-withdrawing properties and stability, while the urea fragment may enhance hydrogen-bonding interactions, making it relevant for applications in medicinal chemistry (e.g., enzyme inhibition) or materials science. Its synthesis likely involves multi-step functionalization of the benzothiadiazole scaffold, followed by coupling with ethylurea derivatives .

Properties

IUPAC Name

1-ethyl-3-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3S/c1-3-13-12(17)14-8-9-16-11-7-5-4-6-10(11)15(2)20(16,18)19/h4-7H,3,8-9H2,1-2H3,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYLTCNQEFOVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea typically involves multiple steps:

    Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.

    Introduction of the ethyl and methyl groups: Alkylation reactions are employed to introduce the ethyl and methyl groups at the desired positions.

    Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a related reagent to form the urea moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed study, including molecular docking and in vitro assays.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound’s structural analogs can be categorized based on core heterocycles (benzothiadiazole, triazine, or benzodioxine) and functional groups (urea, thiourea). Below is a comparative analysis:

Benzothiadiazole Derivatives

  • 1,4-Benzodioxine-Fused Thiadiazole Derivatives (e.g., Compounds 1–25 in ): Structural Differences: These derivatives lack the urea moiety and instead incorporate a benzodioxine ring fused to thiadiazole. Synthesis: Prepared via condensation of thiosemicarbazide with benzodioxine intermediates under acidic conditions . Applications: Primarily explored for antimicrobial or antitumor activity, though specific data on the target compound’s bioactivity remain unspecified.

Urea/Thiourea-Containing Triazines (e.g., )

  • 1-(4-(3-(4-Methoxyphenyl)Thioureido)-6-(1H-1,2,4-Triazol-1-yl)-1,3,5-Triazin-2-yl)-3-Phenylurea:
    • Structural Differences: Replaces the benzothiadiazole core with a triazine ring, which offers π-conjugation and multiple substitution sites. The thiourea group enhances metal-binding capacity compared to urea.
    • Synthesis: Achieved via three-component coupling of triazole, urea, and thiourea under varying temperatures .
    • Biological Activity: Reported to exhibit "enhanced biological activity," likely due to synergistic effects of triazole and thiourea moieties.

N-Oxyureas (e.g., )

  • 1-Ethyl-1H-imidazol-2(3H)-one:
    • Structural Differences: Features an imidazolone ring instead of benzothiadiazole, with an N-oxyurea group. The imidazolone core provides rigidity and basicity.
    • Synthesis: Produced via Ru-catalyzed oxidative amination, a method distinct from traditional urea coupling .
    • Applications: Utilized in amination reactions due to its redox-active properties.

Comparative Data Table

Property/Feature Target Compound Benzodioxine-Thiadiazole Triazine-Thiourea N-Oxyurea
Core Structure Benzothiadiazole dioxide Benzodioxine-fused thiadiazole Triazine Imidazolone
Functional Groups Urea Thiosemicarbazide Thiourea, Triazole N-Oxyurea
Synthetic Method Multi-step alkylation/condensation (inferred) Acidic condensation Three-component coupling Ru-catalyzed amination
Key Applications Enzyme inhibition (hypothetical) Antimicrobial/antitumor Enhanced bioactivity Amination reactions
Hydrogen-Bonding Capacity High (urea) Moderate High (thiourea) Low

Research Findings and Limitations

  • Target Compound’s Unique Features: The integration of benzothiadiazole dioxide with urea may offer dual functionality: electronic stabilization from the heterocycle and molecular recognition via urea.
  • For instance, benzothiadiazole derivatives are often redox-active, while urea groups improve solubility in polar solvents.
  • Future Directions: Comparative studies should focus on quantifying solubility, stability, and bioactivity relative to analogs like triazine-thiourea derivatives .

Biological Activity

1-ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea is a complex organic compound that belongs to the class of urea derivatives. Its unique structural features include a benzothiadiazole moiety, which is often associated with a variety of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential applications in medicine.

Chemical Structure and Properties

The chemical structure of 1-ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea can be represented as follows:

Property Value
Molecular Formula C₁₃H₁₈N₄O₄S
Molecular Weight 318.37 g/mol
IUPAC Name 1-ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea

The compound features a thiadiazole ring that enhances its lipophilicity and facilitates membrane permeability, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea demonstrate potent antibacterial and antifungal activities. The presence of the sulfur atom in the thiadiazole ring is believed to contribute to these effects by enhancing interactions with microbial targets .

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer potentials. In vitro studies have shown that certain analogs can induce apoptosis in cancer cell lines. The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, compounds with similar structures have been reported to inhibit cell proliferation and induce cell cycle arrest in various cancer types .

Urease Inhibition

Recent studies have focused on the urease inhibitory activity of thiadiazole derivatives. Urease is an enzyme linked to various pathological conditions, including kidney stones and gastric ulcers. Compounds related to 1-ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea have shown promising urease inhibition with IC50 values comparable to established inhibitors .

Structure–Activity Relationship (SAR)

A detailed SAR analysis has identified key structural features that enhance biological activity. Modifications on the thiadiazole ring or the urea moiety can significantly affect potency. For instance:

Modification Effect on Activity
Substitution on thiadiazole ringIncreases antimicrobial potency
Alteration of alkyl groupsAffects lipophilicity and membrane permeability

Case Study 1: Antimicrobial Efficacy

In a study evaluating various thiadiazole derivatives against E. coli and S. aureus, compound D was found to exhibit superior antimicrobial activity with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL . This highlights the potential application of such compounds in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

A series of benzothiadiazole derivatives were tested against breast cancer cell lines. The most potent derivative demonstrated an IC50 value of 12 µM, indicating significant cytotoxicity . This suggests that compounds like 1-ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea could be explored further for therapeutic applications in oncology.

Q & A

Basic Research Questions

What are the critical considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential coupling of the benzo[c][1,2,5]thiadiazole core with ethylurea derivatives. Key steps include:

  • Reagent Selection : Use coupling agents like EDCI/HOBt for amide bond formation to minimize side reactions .
  • Solvent Control : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while bases like triethylamine neutralize acidic byproducts .
  • Reaction Monitoring : TLC (Rf analysis) and in situ NMR track intermediate formation. For example, the disappearance of a thiadiazole proton signal (δ 7.8–8.2 ppm) confirms successful alkylation .

Table 1 : Typical Reaction Conditions

StepReagentsSolventTemperatureYield (%)
1EDCI/HOBt, Et3NDMF0–25°C65–75
2K2CO3, alkyl bromideAcetonitrile80°C50–60

How do researchers validate the purity and structural integrity of this compound?

Methodological validation involves:

  • HPLC-PDA : Purity >95% confirmed using a C18 column (gradient: 10–90% MeCN/H2O, 0.1% TFA) with UV detection at 254 nm .
  • HRMS : Exact mass matching (e.g., [M+H]+ calculated 405.1234, observed 405.1229) ensures molecular formula accuracy .
  • 2D NMR : COSY and HSQC resolve overlapping signals (e.g., ethylene linker protons at δ 3.4–3.6 ppm) .

What preliminary biological screening approaches are suitable for this compound?

Initial screening focuses on:

  • Enzyme Inhibition Assays : Fluorescence-based assays (e.g., kinase or protease targets) with IC50 determination. Thiadiazole derivatives often show sub-μM activity against tyrosine kinases .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare dose-response curves (e.g., EC50 of 2.1 μM in MCF-7) to identify therapeutic windows .

Advanced Research Questions

How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in IC50 values or selectivity profiles may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives .
  • Metabolite Interference : Use LC-MS/MS to detect degradation products (e.g., urea cleavage under acidic conditions) .
  • Structural Analog Comparison : Compare with derivatives (Table 2) to isolate substituent effects.

Table 2 : Activity of Structural Analogs

CompoundTarget (IC50)Key Structural Difference
Parent CompoundKinase X: 0.8 μM
3-Methyl → 3-CF3 AnalogKinase X: 0.2 μMEnhanced electron withdrawal
Ethylurea → Phenylurea AnalogKinase X: >10 μMSteric hindrance

What computational strategies support mechanistic studies of this compound?

  • Docking Simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. The thiadiazole ring often forms π-π stacking with Phe80 in kinase X .
  • MD Simulations : Analyze stability of ligand-protein complexes (RMSD <2 Å over 100 ns) to prioritize targets .
  • QSAR Modeling : Correlate substituent electronegativity (Hammett σ) with activity trends .

How can synthetic byproducts be characterized and minimized?

  • Byproduct Identification : LC-HRMS detects dimers (e.g., m/z 810.24 [2M+H]+) from incomplete quenching .
  • Optimization : Reduce alkylation time from 24h to 12h and increase Et3N stoichiometry (1.5 eq → 2.0 eq) to suppress side reactions .

What advanced techniques elucidate the compound’s metabolic stability?

  • Microsomal Incubations : Human liver microsomes (HLM) with NADPH cofactor, analyzed via LC-MS/MS, reveal t1/2 of 45 min due to oxidative metabolism at the ethyl group .
  • CYP Inhibition Screening : Fluorescent probes (e.g., CYP3A4) assess drug-drug interaction risks .

Methodological Notes

  • Contradiction Management : Cross-validate HPLC and NMR data to confirm purity before biological testing .
  • Advanced Synthesis : Microwave-assisted synthesis reduces reaction times (e.g., Step 2 from 12h to 2h) with comparable yields .
  • Data Reproducibility : Pre-equilibrate solvents and reagents under inert atmosphere (N2/Ar) to minimize batch variability .

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